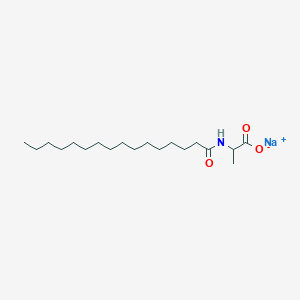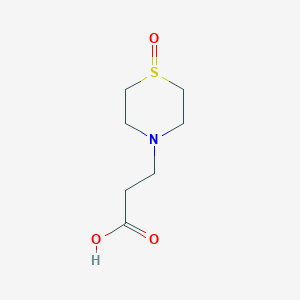![molecular formula C9H12O3S B12280210 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester CAS No. 131543-52-7](/img/structure/B12280210.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group, an acetylthio group, and a methyl ester group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester typically involves the formation of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane core on a large scale . The resulting diketone can then undergo various transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the photochemical addition method makes it a promising approach for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of aromatic rings, allowing it to interact with proteins and other biological molecules in a similar manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the acetylthio and methyl ester groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an acetylthio group.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds have different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is unique due to the presence of the acetylthio group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable building block for the synthesis of complex molecules with unique properties.
Eigenschaften
CAS-Nummer |
131543-52-7 |
|---|---|
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
methyl 3-acetylsulfanylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-6(10)13-9-3-8(4-9,5-9)7(11)12-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
CCIOZFIYADKDHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC12CC(C1)(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


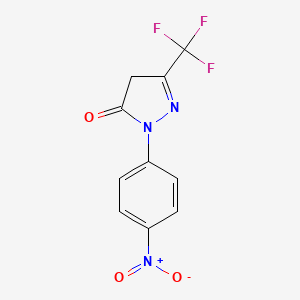
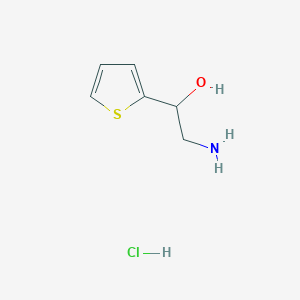


![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)

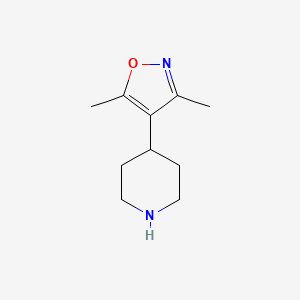
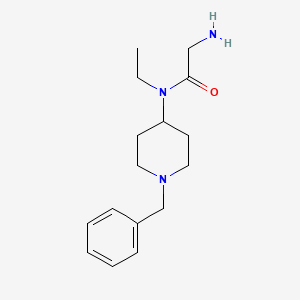
![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
